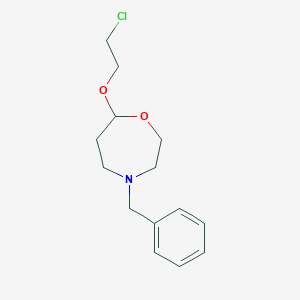
1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)- is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities, including antibacterial, fungicidal, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves the reaction of substituted 2-aminophenols with various electrophiles. One common method is the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven, which results in high yields and short reaction times . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often involve multicomponent reactions and one-pot synthesis procedures. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with minimal purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxazepine derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxazepine derivatives into more saturated compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the oxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxazepine N-oxides, while substitution reactions can yield various substituted oxazepines .
Applications De Recherche Scientifique
1,4-Oxazepine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antibacterial, antifungal, and antitumor activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-oxazepine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific structure of the oxazepine derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-oxazepine derivatives include:
1,4-Benzoxazepines: These compounds have a similar ring structure but with a benzene ring fused to the oxazepine ring.
1,4-Thiazepines: These compounds contain a sulfur atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
1,4-Oxazepine derivatives are unique due to their specific ring structure and the presence of both oxygen and nitrogen atoms. This unique structure contributes to their diverse pharmacological activities and makes them valuable in various scientific research applications .
Propriétés
Numéro CAS |
57492-67-8 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
4-benzyl-7-(2-chloroethoxy)-1,4-oxazepane |
InChI |
InChI=1S/C14H20ClNO2/c15-7-10-17-14-6-8-16(9-11-18-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clé InChI |
OMSASVPSBIOAQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1OCCCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


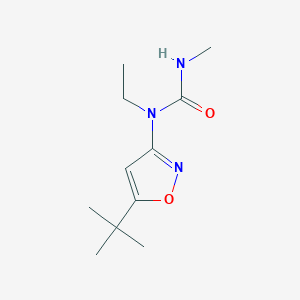
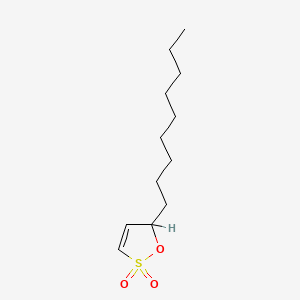

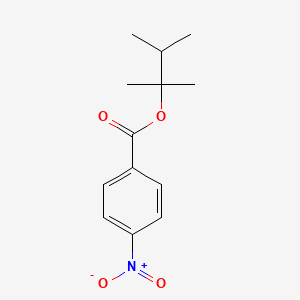
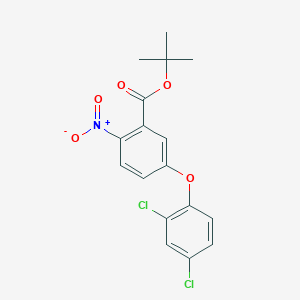
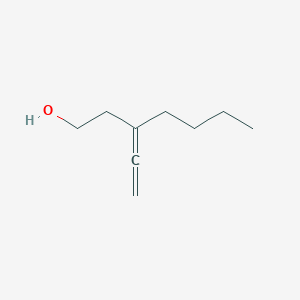
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
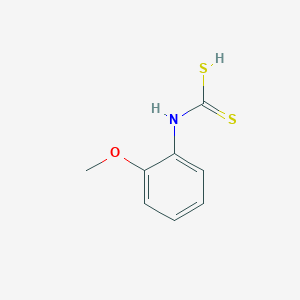

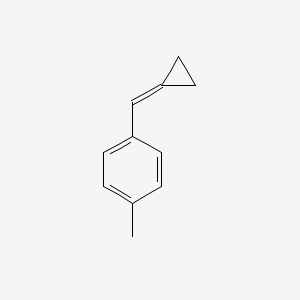
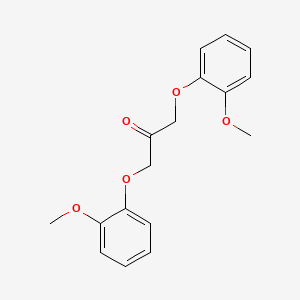
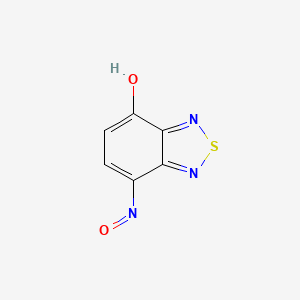
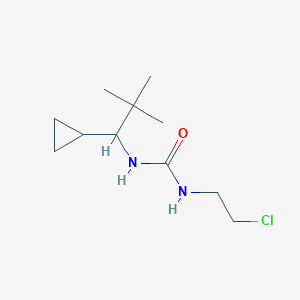
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
